4-Bromo-1,1,1-trifluoro-2-methylbutane
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Overview
Description
4-Bromo-1,1,1-trifluoro-2-methylbutane: is an organic compound with the molecular formula C5H8BrF3. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1-trifluoro-2-methylbutane typically involves the halogenation of 1,1,1-trifluoro-2-methylbutane. One common method is the bromination of 1,1,1-trifluoro-2-methylbutane using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows:
CF3CH2CH2CH3+Br2→CF3CH2CH2CH2Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1,1-trifluoro-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 4-hydroxy-1,1,1-trifluoro-2-methylbutane or 4-cyano-1,1,1-trifluoro-2-methylbutane.
Elimination Reactions: Formation of 1,1,1-trifluoro-2-methyl-1-butene.
Oxidation: Formation of 4-bromo-1,1,1-trifluoro-2-methylbutanoic acid.
Reduction: Formation of 4-bromo-1,1,1-trifluoro-2-methylbutanol.
Scientific Research Applications
Chemistry: 4-Bromo-1,1,1-trifluoro-2-methylbutane is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound can be used to introduce trifluoromethyl groups into drug candidates, potentially improving their pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1-trifluoro-2-methylbutane in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can stabilize the transition state, facilitating the reaction.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, potentially modifying their activity. The trifluoromethyl group can enhance the binding affinity of molecules to their targets, making it a useful moiety in drug design.
Comparison with Similar Compounds
- 4-Bromo-1,1,1-trifluorobutane
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Comparison: 4-Bromo-1,1,1-trifluoro-2-methylbutane is unique due to the presence of both bromine and trifluoromethyl groups on a butane backbone. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 4-Bromo-1,1,1-trifluorobutane lacks the methyl group, which can influence its reactivity and physical properties. Similarly, 4-Bromo-1,1,2-trifluoro-1-butene has a different arrangement of fluorine atoms, affecting its chemical behavior.
Properties
IUPAC Name |
4-bromo-1,1,1-trifluoro-2-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-4(2-3-6)5(7,8)9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUWYQHZBPKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114386-65-1 |
Source
|
Record name | 4-bromo-1,1,1-trifluoro-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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